molecular formula C10H17BrO3 B15242362 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane

2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane

Cat. No.: B15242362
M. Wt: 265.14 g/mol
InChI Key: WEGWEECDEHZLAA-UHFFFAOYSA-N
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Description

2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane is a chemical compound with the molecular formula C10H17BrO3 and a molecular weight of 265.14 g/mol . This compound is characterized by the presence of a bromine atom attached to an oxolane ring, which is further connected to an oxane ring through an oxy-methyl linkage. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane typically involves the reaction of 4-bromooxolane with oxane derivatives under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxolane and oxane derivatives, oxidized products, and reduced forms of the original compound .

Scientific Research Applications

2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane involves its interaction with specific molecular targets. The bromine atom and the oxolane-oxane structure play a crucial role in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorooxolan-3-yl)oxy]methyl}oxane
  • 2-{[(4-Fluorooxolan-3-yl)oxy]methyl}oxane
  • 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane

Uniqueness

2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C10H17BrO3

Molecular Weight

265.14 g/mol

IUPAC Name

2-[(4-bromooxolan-3-yl)oxymethyl]oxane

InChI

InChI=1S/C10H17BrO3/c11-9-6-12-7-10(9)14-5-8-3-1-2-4-13-8/h8-10H,1-7H2

InChI Key

WEGWEECDEHZLAA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COC2COCC2Br

Origin of Product

United States

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